molecular formula C18H20N6O B2411492 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034542-42-0

3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2411492
CAS No.: 2034542-42-0
M. Wt: 336.399
InChI Key: ROHYQJURROQSGU-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a piperazine ring, a pyrimidine ring, and an oxadiazole ring, making it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step often involves the synthesis of the piperazine derivative. This can be achieved by reacting o-toluidine with piperazine in the presence of a suitable catalyst under reflux conditions.

    Pyrimidine Ring Formation: The next step involves the formation of the pyrimidine ring. This can be done by reacting the piperazine derivative with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions.

    Oxadiazole Ring Formation: The final step involves the cyclization to form the oxadiazole ring. This can be achieved by reacting the intermediate compound with a nitrile oxide precursor under acidic or basic conditions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the oxadiazole ring.

    Reduction: Reduction reactions can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

    Substitution: Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the pyrimidine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent and a modulator of neurological pathways.

Industry

In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, in oncology, it may inhibit the activity of certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(o-Tolyl)piperazin-1-yl)pyrimidine: This compound shares the piperazine and pyrimidine rings but lacks the oxadiazole ring.

    1,2,4-Oxadiazole Derivatives: Compounds with the oxadiazole ring but different substituents on the piperazine and pyrimidine rings.

Uniqueness

3-Methyl-5-(4-(4-(o-tolyl)piperazin-1-yl)pyrimidin-5-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-5-[4-[4-(2-methylphenyl)piperazin-1-yl]pyrimidin-5-yl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-5-3-4-6-16(13)23-7-9-24(10-8-23)17-15(11-19-12-20-17)18-21-14(2)22-25-18/h3-6,11-12H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHYQJURROQSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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